molecular formula C36H28IN B12811696 N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine

N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine

Katalognummer: B12811696
Molekulargewicht: 601.5 g/mol
InChI-Schlüssel: UUBMGKLHKVCYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes biphenyl and iodobiphenyl groups, making it a valuable intermediate in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine typically involves multiple steps. One common method includes the reaction of biphenyl-4-amine with iodobenzene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures .

Wissenschaftliche Forschungsanwendungen

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine involves its interaction with specific molecular targets. The biphenyl and iodobiphenyl groups can interact with various enzymes and receptors, influencing their activity. The compound can also participate in electron transfer processes, making it valuable in electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4’-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline: Shares structural similarities but differs in the presence of a methyl group.

    4-Iodobiphenyl: Lacks the additional biphenyl-4-yl groups.

    N,N’-Di(biphenyl-4-yl)-4’-bromo-biphenyl-4-amine: Contains a bromine atom instead of iodine.

Uniqueness

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is unique due to its combination of biphenyl and iodobiphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C36H28IN

Molekulargewicht

601.5 g/mol

IUPAC-Name

N-(1-iodo-4-phenylcyclohexa-2,4-dien-1-yl)-4-phenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H28IN/c37-36(26-24-33(25-27-36)30-14-8-3-9-15-30)38(34-20-16-31(17-21-34)28-10-4-1-5-11-28)35-22-18-32(19-23-35)29-12-6-2-7-13-29/h1-26H,27H2

InChI-Schlüssel

UUBMGKLHKVCYBT-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(C=CC1(N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)I)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.